molecular formula C22H23F3N4O B15127799 2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one

2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one

Cat. No.: B15127799
M. Wt: 416.4 g/mol
InChI Key: RVIBMYNEVGUCHR-UHFFFAOYSA-N
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Description

2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one is a complex organic compound with a unique structure that includes a pyrido[4,3-d]pyrimidin-7-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[4,3-d]pyrimidin-7-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-methyl group: This step often involves alkylation reactions using methylating agents.

    Attachment of the 1-methylcyclopropyl group: This can be done through a cyclopropanation reaction.

    Substitution with the 1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino group: This step typically involves a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methylphenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one
  • 2-Methyl-6-(1-methylcyclopropyl)-4-[1-[3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one

Uniqueness

The uniqueness of 2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C22H23F3N4O

Molecular Weight

416.4 g/mol

IUPAC Name

2-methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H23F3N4O/c1-12-15(6-5-7-17(12)22(23,24)25)13(2)26-20-16-11-29(21(4)8-9-21)19(30)10-18(16)27-14(3)28-20/h5-7,10-11,13H,8-9H2,1-4H3,(H,26,27,28)

InChI Key

RVIBMYNEVGUCHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C

Origin of Product

United States

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